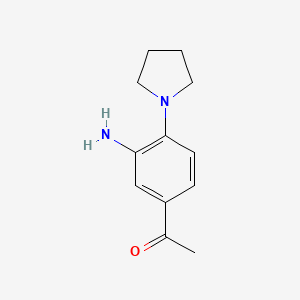
1-(3-Amino-4-pyrrolidin-1-YL-phenyl)-ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Amino-4-(pyrrolidin-1-yl)phenyl)ethanone is an organic compound with the molecular formula C12H16N2O It features a phenyl ring substituted with an amino group and a pyrrolidinyl group, along with an ethanone moiety
准备方法
The synthesis of 1-(3-Amino-4-(pyrrolidin-1-yl)phenyl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidinyl Intermediate: The initial step involves the formation of a pyrrolidinyl intermediate through the reaction of a suitable precursor with pyrrolidine under controlled conditions.
Amination: The intermediate is then subjected to amination, introducing the amino group at the desired position on the phenyl ring.
Ketone Formation: Finally, the ethanone moiety is introduced through a reaction involving an appropriate ketone precursor.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.
化学反应分析
1-(3-Amino-4-(pyrrolidin-1-yl)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the ketone group to an alcohol.
Substitution: The amino and pyrrolidinyl groups can participate in substitution reactions, where they are replaced by other functional groups under suitable conditions.
Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed depend on the nature of the reagents and reaction conditions used.
科学研究应用
1-(3-Amino-4-(pyrrolidin-1-yl)phenyl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly in the development of novel therapeutic agents targeting specific biological pathways.
Material Science: It is explored for its use in the synthesis of advanced materials with unique properties, such as conductive polymers and nanomaterials.
Biological Studies: Researchers investigate its interactions with biological systems to understand its potential effects and mechanisms of action.
作用机制
The mechanism of action of 1-(3-Amino-4-(pyrrolidin-1-yl)phenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
相似化合物的比较
1-(3-Amino-4-(pyrrolidin-1-yl)phenyl)ethanone can be compared with other similar compounds, such as:
1-(4-(Pyrrolidin-1-yl)phenyl)ethanone: This compound lacks the amino group, which may result in different chemical and biological properties.
1-(3-Amino-4-(piperidin-1-yl)phenyl)ethanone: The substitution of pyrrolidine with piperidine can lead to variations in the compound’s reactivity and interactions with biological targets.
The uniqueness of 1-(3-Amino-4-(pyrrolidin-1-yl)phenyl)ethanone lies in its specific substitution pattern, which imparts distinct chemical and biological characteristics.
属性
CAS 编号 |
887595-28-0 |
|---|---|
分子式 |
C12H16N2O |
分子量 |
204.27 g/mol |
IUPAC 名称 |
1-(3-amino-4-pyrrolidin-1-ylphenyl)ethanone |
InChI |
InChI=1S/C12H16N2O/c1-9(15)10-4-5-12(11(13)8-10)14-6-2-3-7-14/h4-5,8H,2-3,6-7,13H2,1H3 |
InChI 键 |
BPCLNKJBAMBHQM-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC(=C(C=C1)N2CCCC2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-[4-(N-(9,9-dimethylfluoren-2-yl)-4-phenylanilino)phenyl]phenyl]-9,9-dimethyl-N-(4-phenylphenyl)fluoren-2-amine](/img/structure/B15147530.png)
![N-[4-(Aminomethyl)phenyl]-3,5-difluorobenzamide](/img/structure/B15147534.png)
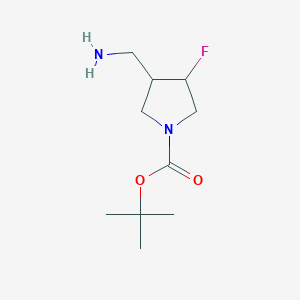
![1-Boc-3-([2-(3-bromo-phenyl)-ethylamino]-methyl)-piperidine](/img/structure/B15147546.png)
![N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B15147562.png)
![5-(2-nitrophenyl)-N-[3-(propanoylamino)phenyl]furan-2-carboxamide](/img/structure/B15147570.png)
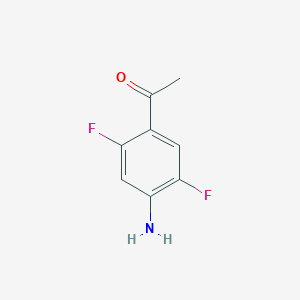
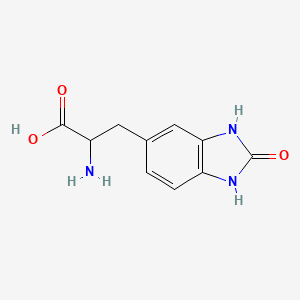
![{[2-Bromo-4-(trifluoromethyl)phenyl]methyl}hydrazine](/img/structure/B15147593.png)

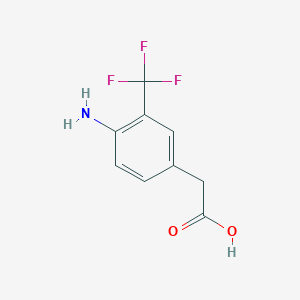
![{Bis[(4-chlorobenzyl)sulfanyl]methylidene}propanedinitrile](/img/structure/B15147601.png)
![4-Hydrazinylfuro[3,2-c]pyridine](/img/structure/B15147609.png)
![ethyl 5-(acetyloxy)-6-bromo-1-methyl-2-[(pyridin-4-ylamino)methyl]-1H-indole-3-carboxylate hydrobromide](/img/structure/B15147626.png)
